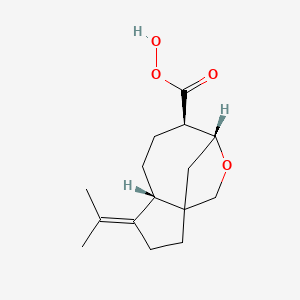

Aspterric acid

Vue d'ensemble

Description

L'acide aspterrique est un composé sesquiterpénoïde dérivé du champignon Aspergillus terreus. Il a suscité un intérêt considérable en raison de ses propriétés herbicides uniques, ciblant spécifiquement l'enzyme dihydroxyacide déshydratase dans la voie des acides aminés ramifiés. Cette enzyme n'est ciblée par aucun herbicide commercial, ce qui fait de l'acide aspterrique un candidat prometteur pour le développement de nouveaux herbicides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide aspterrique implique l'intégration de quatre gènes clés (A, B, C, D) dans le génome hôte de Yarrowia lipolytica, une souche de levure oléagineuse. Cette souche est choisie pour son flux élevé d'acétyl-CoA, essentiel à la production de terpènes. Les gènes sont intégrés sans marqueur, et des copies supplémentaires du gène de la réductase HMG-CoA et de la synthase du pyrophosphate de farnésyle sont surexprimées pour améliorer le flux de carbone vers la production de terpènes .

Méthodes de production industrielle : La production industrielle de l'acide aspterrique est encore en phase expérimentale. Les souches modifiées de Yarrowia lipolytica ont montré des difficultés à produire de l'acide aspterrique, donnant souvent des isomères à la place. Cela met en évidence les difficultés persistantes de l'introduction de voies hétérologues dans les hôtes microbiens .

Analyse Des Réactions Chimiques

Types de réactions : L'acide aspterrique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé en vue de différentes applications.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile font souvent intervenir des réactifs comme l'hydroxyde de sodium ou le cyanure de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la Recherche Scientifique

L'acide aspterrique a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour l'étude de la biosynthèse des sesquiterpènes et de l'inhibition enzymatique.

Biologie : Les propriétés herbicides de l'acide aspterrique en font un outil précieux pour l'étude de la physiologie des plantes et des mécanismes de résistance.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent antimicrobien et anticancéreux.

Industrie : L'acide aspterrique est étudié pour son utilisation dans le développement d'herbicides respectueux de l'environnement

5. Mécanisme d'Action

L'acide aspterrique exerce ses effets en inhibant l'enzyme dihydroxyacide déshydratase dans la voie des acides aminés ramifiés. Cette inhibition perturbe la synthèse des acides aminés essentiels, conduisant à l'arrêt de la croissance des plantes. Les cibles moléculaires et les voies impliquées comprennent la voie des acides aminés ramifiés et l'enzyme dihydroxyacide déshydratase .

Composés Similaires :

Aspterrique A et B : Ce sont des sesquiterpènes liés biogénétiquement, isolés du même champignon, Aspergillus terreus.

Acide Artemihedinique N : Un sesquiterpénoïde de type eudesmane avec des caractéristiques structurales similaires.

Unicité : L'acide aspterrique est unique en raison de son inhibition spécifique de l'enzyme dihydroxyacide déshydratase, une cible non adressée par aucun herbicide commercial. Cela en fait un candidat précieux pour le développement de nouveaux herbicides avec des modes d'action nouveaux .

Applications De Recherche Scientifique

Herbicidal Properties

Aspterric acid is primarily recognized for its efficacy as a herbicide. It functions by inhibiting dihydroxyacid dehydratase (DHAD), an enzyme crucial to the branched-chain amino acid (BCAA) biosynthetic pathway in plants. This pathway is essential for plant growth and development but is absent in animals, making this compound a promising candidate for selective herbicide development without affecting animal health.

- Mechanism of Action : this compound specifically targets DHAD, disrupting the BCAA pathway and thereby inhibiting plant growth at low concentrations (effective as low as 250 μM) without cytotoxic effects on human cell lines .

- Resistance Gene : The astD gene from Aspergillus terreus provides a mechanism for developing herbicide-resistant crops. Transgenic plants expressing this gene showed significant resistance to this compound, facilitating the use of this herbicide in agriculture while managing resistance issues in weeds .

Sustainable Production Methods

The biosynthesis of this compound has been explored using microbial platforms, particularly the yeast Yarrowia lipolytica. This approach aims to create a sustainable production system for this compound.

- Genetic Engineering : Researchers have attempted to integrate the four ast genes (astA, astB, astC, astD) into Yarrowia lipolytica to enhance its production capabilities. However, initial attempts faced challenges, yielding isomers instead of this compound .

- Future Directions : Continued efforts are directed toward optimizing metabolic pathways and overcoming bottlenecks in terpenoid synthesis to improve yields of this compound through engineered strains .

Broader Agricultural Applications

Beyond its use as a herbicide, this compound's unique properties may lend themselves to other agricultural applications.

- Weed Management : The introduction of this compound into weed management strategies could provide an alternative to conventional herbicides that often lead to resistance issues. Its specific targeting of plant enzymes makes it an attractive option for integrated pest management .

- Crop Protection : The ability of this compound to inhibit specific plant growth processes opens avenues for developing crop protection agents that minimize harm to non-target species while effectively controlling weed populations .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound:

Mécanisme D'action

Aspterric acid exerts its effects by inhibiting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This inhibition disrupts the synthesis of essential amino acids, leading to the cessation of plant growth. The molecular targets and pathways involved include the branched-chain amino acid pathway and the dihydroxyacid dehydratase enzyme .

Comparaison Avec Des Composés Similaires

Aspterric A and B: These are biogenetically related sesquiterpenes isolated from the same fungus, Aspergillus terreus.

Artemihedinic Acid N: A eudesmane-type sesquiterpenoid with similar structural features.

Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .

Activité Biologique

Aspterric acid, a carotane-type sesquiterpene, is a natural product derived from the fungus Aspergillus terreus. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, including its synthesis, herbicidal properties, and effects on cellular processes.

Chemical Structure and Synthesis

This compound is characterized by its unique sesquiterpene structure. The synthesis pathway for this compound has been engineered in various microbial systems, notably Yarrowia lipolytica and Saccharomyces cerevisiae, to enhance production efficiency. Researchers have introduced specific gene clusters related to this compound biosynthesis into these organisms, achieving notable yields through optimized fermentation conditions.

Table 1: Summary of this compound Synthesis Pathways

| Organism | Gene Clusters Involved | Yield (mg/L) | Reference |

|---|---|---|---|

| Yarrowia lipolytica | astA, astB, astC, astD | N/A | |

| Saccharomyces cerevisiae | sesquiterpene cyclase from Aspergillus taichungensis | 33.21 |

Herbicidal Activity

This compound has been identified as a potent herbicide that targets dihydroxy-acid dehydratase, an enzyme critical for plant survival. Its application has shown effectiveness in inhibiting the germination and growth of several weed species.

Table 2: Herbicidal Effects of this compound on Various Weeds

| Weed Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|

| Amaranthus tricolor | 85 | 90 | |

| Portulaca oleracea | 78 | 88 | |

| Bidens pilosa | 80 | 85 | |

| Lolium perenne | 75 | 80 | |

| Leptochloa chinensis | 82 | 87 |

Cellular Effects

Recent studies have demonstrated that this compound can induce transdifferentiation of pancreatic alpha cells into beta cells in zebrafish models. This suggests potential therapeutic applications in diabetes treatment through regenerative medicine approaches.

Case Study: Transdifferentiation Induction

- Model Organism : Zebrafish

- Observed Effect : Induction of alpha-to-beta cell conversion

- Mechanism : Potential modulation of signaling pathways involved in cellular differentiation

- Reference :

Inhibition of Pollen Development

This compound has also been found to inhibit pollen development in Arabidopsis thaliana, affecting meiosis and microspore stages. This property may provide insights into plant reproductive biology and potential applications in controlling flowering times in crops.

Table 3: Inhibition Concentrations for Pollen Development

Propriétés

IUPAC Name |

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWWAIZPPESMM-WORDMNGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67309-95-9 | |

| Record name | Aspterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.